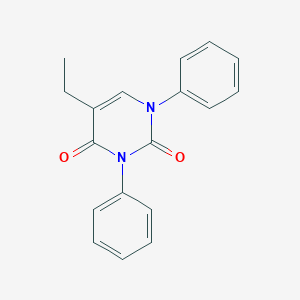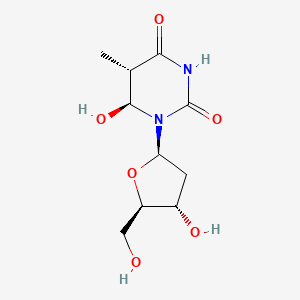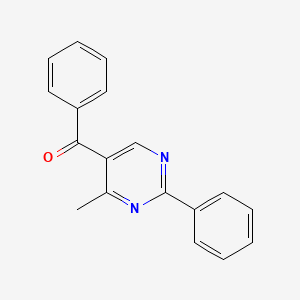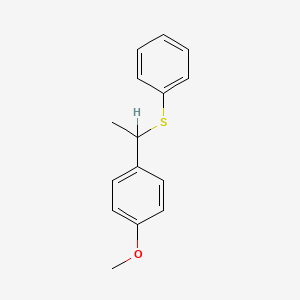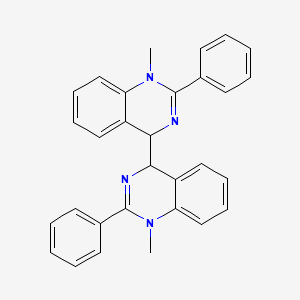
1,1'-Dimethyl-2,2'-diphenyl-1,1',4,4'-tetrahydro-4,4'-biquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Dimethyl-2,2’-diphenyl-1,1’,4,4’-tetrahydro-4,4’-biquinazoline is a complex organic compound with a unique structure that includes two phenyl groups and a tetrahydroquinazoline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Dimethyl-2,2’-diphenyl-1,1’,4,4’-tetrahydro-4,4’-biquinazoline typically involves multi-step organic reactions. One common method includes the condensation of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure consistent quality and efficiency. The choice of catalysts and solvents is crucial to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-Dimethyl-2,2’-diphenyl-1,1’,4,4’-tetrahydro-4,4’-biquinazoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction may produce tetrahydroquinazoline derivatives.
Aplicaciones Científicas De Investigación
1,1’-Dimethyl-2,2’-diphenyl-1,1’,4,4’-tetrahydro-4,4’-biquinazoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mecanismo De Acción
The mechanism of action of 1,1’-Dimethyl-2,2’-diphenyl-1,1’,4,4’-tetrahydro-4,4’-biquinazoline involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-Biphenyl: A simpler compound with two phenyl groups connected by a single bond.
2,2’-Dimethoxy-1,2-diphenylethanone: A compound with similar structural features but different functional groups.
Uniqueness
1,1’-Dimethyl-2,2’-diphenyl-1,1’,4,4’-tetrahydro-4,4’-biquinazoline is unique due to its tetrahydroquinazoline core and the presence of both methyl and phenyl groups. This combination of features gives it distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
60538-89-8 |
|---|---|
Fórmula molecular |
C30H26N4 |
Peso molecular |
442.6 g/mol |
Nombre IUPAC |
1-methyl-4-(1-methyl-2-phenyl-4H-quinazolin-4-yl)-2-phenyl-4H-quinazoline |
InChI |
InChI=1S/C30H26N4/c1-33-25-19-11-9-17-23(25)27(31-29(33)21-13-5-3-6-14-21)28-24-18-10-12-20-26(24)34(2)30(32-28)22-15-7-4-8-16-22/h3-20,27-28H,1-2H3 |
Clave InChI |
UMVHCMZIGXXAGQ-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2C(N=C1C3=CC=CC=C3)C4C5=CC=CC=C5N(C(=N4)C6=CC=CC=C6)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


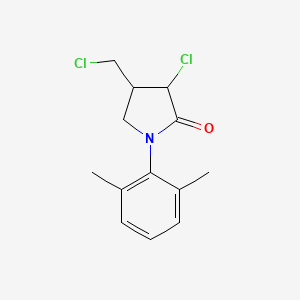
![[4,6-Bis(octadecyloxy)-1,3,5-triazin-2-yl]propanedinitrile](/img/structure/B14599563.png)

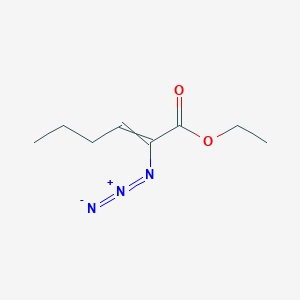
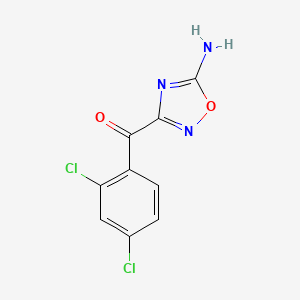

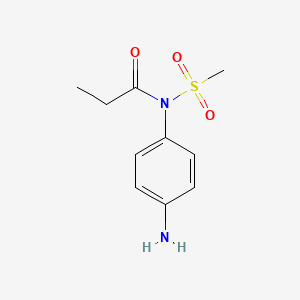


![1-Methoxy-3-(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14599614.png)
